molecular formula C12H20O3 B12348489 (E)-3,7-dimethylocta-2,6-dien-1-yl methyl carbonate

(E)-3,7-dimethylocta-2,6-dien-1-yl methyl carbonate

Cat. No.: B12348489
M. Wt: 212.28 g/mol
InChI Key: VOYXSBXHDSOXLX-DHZHZOJOSA-N
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Description

Carbonic acid, (2E)-3,7-dimethyl-2,6-octadienyl methyl ester, is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular ester is derived from carbonic acid and (2E)-3,7-dimethyl-2,6-octadienyl alcohol, making it a unique compound with specific properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, (2E)-3,7-dimethyl-2,6-octadienyl methyl ester, typically involves the esterification of carbonic acid with (2E)-3,7-dimethyl-2,6-octadienyl alcohol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and requires heating to drive the reaction to completion. The general reaction can be represented as:

Carbonic Acid+(2E)-3,7-dimethyl-2,6-octadienyl AlcoholCarbonic Acid, (2E)-3,7-dimethyl-2,6-octadienyl Methyl Ester+Water\text{Carbonic Acid} + \text{(2E)-3,7-dimethyl-2,6-octadienyl Alcohol} \rightarrow \text{Carbonic Acid, (2E)-3,7-dimethyl-2,6-octadienyl Methyl Ester} + \text{Water} Carbonic Acid+(2E)-3,7-dimethyl-2,6-octadienyl Alcohol→Carbonic Acid, (2E)-3,7-dimethyl-2,6-octadienyl Methyl Ester+Water

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Additionally, catalysts like polystyrene-supported sulfonic acid can be used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, (2E)-3,7-dimethyl-2,6-octadienyl methyl ester, undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used.

    Transesterification: Catalyzed by acids or bases, such as sulfuric acid or sodium methoxide.

Major Products

    Hydrolysis: Produces (2E)-3,7-dimethyl-2,6-octadienyl alcohol and carbonic acid.

    Reduction: Yields (2E)-3,7-dimethyl-2,6-octadienyl alcohol.

    Transesterification: Results in a new ester and an alcohol.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbonic acid, (2E)-3,7-dimethyl-2,6-octadienyl methyl ester, is unique due to its specific structure and the presence of the (2E)-3,7-dimethyl-2,6-octadienyl group

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

[(2E)-3,7-dimethylocta-2,6-dienyl] methyl carbonate

InChI

InChI=1S/C12H20O3/c1-10(2)6-5-7-11(3)8-9-15-12(13)14-4/h6,8H,5,7,9H2,1-4H3/b11-8+

InChI Key

VOYXSBXHDSOXLX-DHZHZOJOSA-N

Isomeric SMILES

CC(=CCC/C(=C/COC(=O)OC)/C)C

Canonical SMILES

CC(=CCCC(=CCOC(=O)OC)C)C

Origin of Product

United States

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